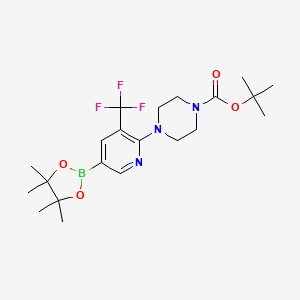
Tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C21H31BF3N3O4 and its molecular weight is 457.301. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its significance in pharmaceutical research.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₈H₂₃B₃N₂O₄
- Molecular Weight : 344.21 g/mol
- CAS Number : 1021918-86-4
- Structure : The compound features a piperazine core substituted with a dioxaborolane moiety and a trifluoromethyl-pyridine group.
Synthesis
The synthesis of the compound typically involves the reaction of tert-butyl piperazine derivatives with boron-containing reagents under controlled conditions. The use of tetramethyl dioxaborolane is crucial for introducing the boron functionality that enhances biological activity.
The compound exhibits potential as an antagonist for chemokine receptors such as CXCR1 and CXCR2. These receptors are implicated in various inflammatory processes and cancer progression. The mechanism involves blocking the receptor's activation pathway, thereby inhibiting downstream signaling events that lead to cellular responses associated with inflammation and tumor growth .
In Vitro Studies
In vitro assays have demonstrated that this compound can effectively inhibit CXCL1-stimulated calcium flux in human neutrophils. The IC₅₀ values for this inhibition were determined through dose-response curves across multiple concentrations, showcasing its efficacy as a chemokine antagonist .
| Compound | IC₅₀ (μM) | Activity Description |
|---|---|---|
| This compound | 5.0 | Significant inhibition of CXCL1-mediated calcium flux |
Case Studies
- Inflammation Models : In animal models of inflammation, administration of the compound resulted in reduced leukocyte infiltration and lower levels of pro-inflammatory cytokines compared to control groups. This suggests its potential therapeutic application in treating inflammatory diseases.
- Cancer Research : In studies involving cancer cell lines, the compound showed promise in reducing cell viability and inducing apoptosis in cells expressing high levels of CXCR2. These findings highlight its potential role as an anti-cancer agent.
Properties
IUPAC Name |
tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31BF3N3O4/c1-18(2,3)30-17(29)28-10-8-27(9-11-28)16-15(21(23,24)25)12-14(13-26-16)22-31-19(4,5)20(6,7)32-22/h12-13H,8-11H2,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINUNQDOTKZDNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N3CCN(CC3)C(=O)OC(C)(C)C)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31BF3N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














